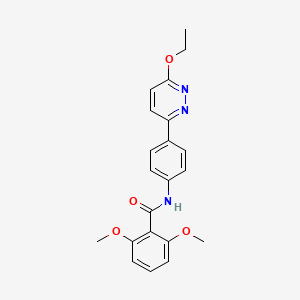

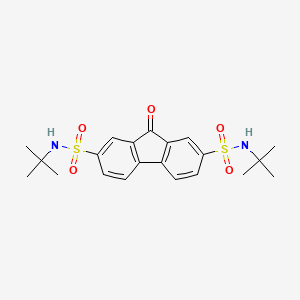

Phenyl 4-((2-phenoxypropanamido)methyl)piperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

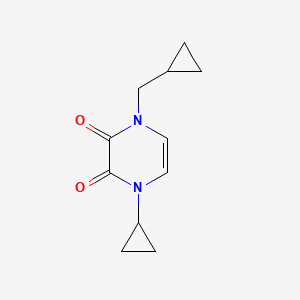

Phenyl 4-((2-phenoxypropanamido)methyl)piperidine-1-carboxylate is a derivative of phenylpiperidines . Phenylpiperidines are chemical compounds with a phenyl moiety directly attached to piperidine . They have a variety of pharmacological effects, including morphine-like activity or other central nervous system effects .

Synthesis Analysis

While specific synthesis methods for this compound are not available, phenylpiperidines and their derivatives can be synthesized through a variety of intra- and intermolecular reactions .Molecular Structure Analysis

The molecular structure of this compound would likely feature a benzene ring bound to a piperidine ring, similar to other phenylpiperidines .Chemical Reactions Analysis

Phenylpiperidines can undergo a variety of chemical reactions, depending on the functional groups present in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, phenylpiperidines are stable compounds that can participate in a variety of chemical reactions .Applications De Recherche Scientifique

Synthetic Chemistry and Compound Isolation

Synthetic Analgesics and Piperidine Derivatives

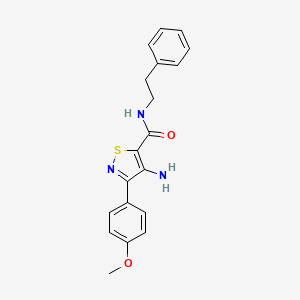

Research on piperidine derivatives has led to the synthesis of compounds with potent analgesic properties. Studies have reported on the synthesis of various 4-arylamino-4-piperidinecarboxylic acids, highlighting their potential as extremely potent analgesics. These compounds were synthesized using different approaches, with some showing significant potency, demonstrating the versatility of piperidine derivatives in drug design (Van Daele et al., 1976).

Discovery of Novel Inhibitors

Piperidine-4-carboxamide derivatives have been identified as inhibitors for enzymes and receptors, such as soluble epoxide hydrolase. These compounds were discovered through high-throughput screening, emphasizing the critical role of the piperidine moiety in binding to the target sites with high affinity (Thalji et al., 2013).

Biological Activities and Potential Therapeutics

Anti-Angiogenic and DNA Cleavage Activities

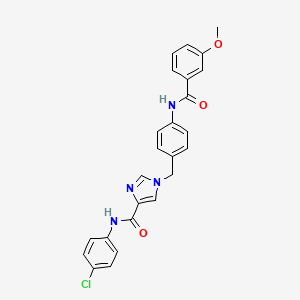

Piperidine-4-carboxamide derivatives have shown significant anti-angiogenic and DNA cleavage activities, indicating their potential as anticancer agents. These activities are attributed to the structural features of the compounds, including the presence of electron-donating and withdrawing groups (Kambappa et al., 2017).

PARP Inhibitors for Cancer Therapy

The development of poly(ADP-ribose)polymerase (PARP) inhibitors based on piperidine derivatives has shown promising results in preclinical models. These compounds exhibit high potency against PARP 1 and 2, with potential applications in treating cancers with BRCA-1 and BRCA-2 mutations (Jones et al., 2009).

Mécanisme D'action

Target of Action

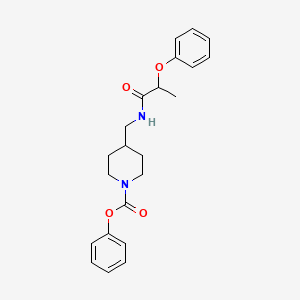

Phenyl 4-((2-phenoxypropanamido)methyl)piperidine-1-carboxylate is a complex organic compoundIt’s worth noting that piperidine derivatives are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry, suggesting that this compound may interact with a variety of biological targets.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. It’s known that piperidine derivatives can interact with various biological targets, leading to a range of potential effects .

Biochemical Pathways

Piperidine derivatives are known to be involved in a variety of biochemical reactions, suggesting that this compound could potentially influence multiple pathways .

Result of Action

Given the broad range of pharmaceutical applications of piperidine derivatives, it’s likely that this compound could have diverse effects at the molecular and cellular level .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

phenyl 4-[(2-phenoxypropanoylamino)methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4/c1-17(27-19-8-4-2-5-9-19)21(25)23-16-18-12-14-24(15-13-18)22(26)28-20-10-6-3-7-11-20/h2-11,17-18H,12-16H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLWDTVAWOKWYAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1CCN(CC1)C(=O)OC2=CC=CC=C2)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl 4-((2-phenoxypropanamido)methyl)piperidine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine hydrochloride](/img/structure/B2475614.png)

![6-Acetyl-2-(5-chloro-2-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2475616.png)

![Tert-butyl 6,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B2475628.png)

![4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholinehydrochloride](/img/no-structure.png)